Decahydroquinoxalin-6-ol
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Overview
Description
Decahydroquinoxalin-6-ol is a heterocyclic organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of quinoxaline, characterized by the presence of a hydroxyl group at the 6th position of the decahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxalin-6-ol typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often involve moderate temperatures and pressures to ensure complete reduction while maintaining the integrity of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The process involves the same catalytic hydrogenation but on a larger scale, with optimized reaction parameters to ensure consistent product quality and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation reactions.
Major Products:
Oxidation: Formation of quinoxalinone derivatives.
Reduction: Formation of fully saturated decahydroquinoxaline.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Decahydroquinoxalin-6-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydroquinoxalin-6-ol is primarily related to its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards molecular targets . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the hydroxyl group, with broader applications in medicinal chemistry.
Isoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
Quinoline: Known for its use in antimalarial drugs and other pharmaceuticals.
Uniqueness: Decahydroquinoxalin-6-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-6-ol |
InChI |
InChI=1S/C8H16N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h6-11H,1-5H2 |
InChI Key |
LZZLBWVZEKNFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)NCCN2 |
Origin of Product |
United States |
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